ADP, Beta S
Description
Contextualizing Nucleotide Analogs in Mechanistic Enzymology and Receptor Pharmacology
Nucleotide analogs are indispensable probes for dissecting the intricate mechanisms of enzymes and receptors. nih.gov By systematically altering the structure of natural nucleotides—modifying the base, sugar, or phosphate (B84403) moiety—researchers can investigate the specific interactions and conformational changes that govern biological processes. nih.govnih.gov These analogs can act as agonists, antagonists, or inhibitors, providing critical insights into the function of enzymes like polymerases and kinases, as well as the signaling pathways mediated by receptors. nih.govdiva-portal.org
The use of nucleotide analogs allows for a detailed exploration of:
Enzyme-Substrate Interactions: By modifying specific functional groups, researchers can determine which parts of the nucleotide are crucial for binding and catalysis. nih.gov
Conformational Dynamics: Analogs can trap enzymes or receptors in specific conformational states, allowing for their structural and functional characterization.
Reaction Mechanisms: The altered chemical properties of analogs can help elucidate the step-by-step process of enzymatic reactions. nih.gov
For instance, in the study of DNA and RNA polymerases, nucleotide analogs have been instrumental in understanding the mechanics of nucleotide incorporation and the basis of action for many antiviral and anticancer drugs. nih.gov
Rationale for Utilizing Metabolically Stable ADP Analogs in Signaling Pathway Elucidation
A significant challenge in studying nucleotide-mediated signaling is the rapid degradation of natural nucleotides like ADP by ectonucleotidases, enzymes present on the cell surface. ontosight.airesearchgate.net This enzymatic activity complicates the interpretation of experimental results by reducing the effective concentration of the signaling molecule.
Metabolically stable analogs, such as ADP, Beta S, overcome this limitation. The phosphorothioate (B77711) bond in this compound is resistant to hydrolysis by nucleotidases. ontosight.ai This enhanced stability ensures a prolonged and more consistent concentration of the agonist at its target receptors, allowing for a more accurate characterization of downstream signaling events. ontosight.ai The persistence of this compound in the experimental system is crucial for studying processes that occur over a longer timescale, such as gene expression changes or receptor desensitization. ashpublications.org
The stability of such analogs has been pivotal in understanding purinergic signaling pathways, which are involved in a wide array of physiological processes including neurotransmission, inflammation, and vascular function. ontosight.ai
Historical Perspective on the Application of this compound in Purine Biology Research
The concept of purinergic signaling, where ATP and its breakdown products act as extracellular signaling molecules, was first proposed in 1972. nih.gov In 1978, a distinction was made between P1 receptors (for adenosine) and P2 receptors (for ATP and ADP). ahajournals.orgnih.gov The subsequent cloning and characterization of these receptors in the early 1990s opened the floodgates for detailed pharmacological studies. nih.govahajournals.orgnih.gov
This compound emerged as a key pharmacological tool in this era. Its stability and potent agonist activity at certain P2Y receptors made it ideal for characterizing these newly discovered receptors. ontosight.ai Early research focused on its effects on platelet aggregation, where it was shown to be a potent agonist, mimicking the action of ADP. medchemexpress.com This was a critical step in identifying and understanding the roles of the P2Y1 and P2Y12 receptors in thrombosis. ashpublications.orgnih.gov
Over the years, the application of this compound has expanded significantly. It has been used to:
Investigate the role of P2Y receptors in various tissues, including vascular smooth muscle, pancreas, and the nervous system. caymanchem.comnih.gov
Differentiate between various P2Y receptor subtypes based on their pharmacological profiles. guidetopharmacology.org
Elucidate the signaling cascades coupled to P2Y receptor activation, including the mobilization of intracellular calcium and the inhibition of adenylyl cyclase. ashpublications.orgnih.gov
The following table summarizes key findings from studies utilizing this compound:
| Research Area | Key Finding with this compound | Receptor(s) Implicated | Reference |
| Platelet Aggregation | Induces platelet aggregation and inhibits PGE1-stimulated adenylate cyclase. | P2Y1, P2Y12 | ashpublications.orgmedchemexpress.com |
| Insulin (B600854) Secretion | Potent agonist mediating insulin secretion from perfused rat pancreas. | P2Y receptors | caymanchem.com |
| Vascular Tone | Induces relaxation of rat thoracic aorta and pancreatic vascular bed. | P2Y receptors | caymanchem.com |
| Microglial Activation | Activates P2Y12 receptor, upregulating IL-1β and IL-6 production. | P2Y12 | medchemexpress.com |
| Calcium Signaling | Elicited Ca2+ signals in cultured aortic smooth muscle cells. | P2Y1 | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15N5O9P2S |
|---|---|
Molecular Weight |
443.27 g/mol |
IUPAC Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydroxyphosphinothioyl hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O9P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-25(18,19)24-26(20,21)27/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H2,20,21,27) |
InChI Key |
HCIKUKNAJRJFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=S)(O)O)O)O)N |
Synonyms |
(32S)adenosine 5'-O-(2-thiodiphosphate) 5'-adenosine diphosphate beta-S 5'-ADPS adenosine 5'-O-(2-thiodiphosphate) adenosine 5'-O-(2-thiodiphosphate), trilithium salt adenosine-5'-O-(2-thiodiphosphate) ADP beta S ADP beta-S ADP-S ADPbetaS beta-thio-ADP |
Origin of Product |
United States |
Molecular Mechanisms of Interaction and Functional Modulation by Adp, Beta S
Ligand Binding Dynamics and Molecular Recognition
The interaction of ADP, Beta S with its target proteins is characterized by specific binding dynamics that are crucial for its function as a stable ADP analog.
Determinants of Binding Affinity to Purinergic Receptors
This compound is a known agonist for several subtypes of P2Y purinergic receptors, which are a class of G protein-coupled receptors activated by nucleotides. The binding affinity of this compound to these receptors is a key determinant of its potency.
Studies on P2Y-purinergic receptors solubilized from turkey erythrocyte membranes, using radiolabeled [³⁵S]this compound, revealed a single population of high-affinity sites with a dissociation constant (Kd) of 12.9 nM. nih.gov In rat brain synaptic terminals, [³⁵S]this compound also demonstrated high-affinity binding to P2-purinoceptors, with a reported inhibitory constant (Ki) of 0.021 nM for the high-affinity site. nih.gov Competition studies in this system showed a potency pattern where this compound was a more potent displacer than other analogs like AMP-PNP and α,β-MeATP. nih.gov
However, its affinity can vary depending on the specific P2Y receptor subtype. For instance, at the human P2Y₁₂ receptor, the rank order of potency for agonists is generally 2-MeSADP >> ADP > this compound, indicating that while it is an agonist, it may have a lower affinity than endogenous ADP at this particular subtype. guidetopharmacology.org Conversely, in studies on CMK 11-5 megakaryoblastic cells, which express P2T-type receptors, the affinity of this compound was found to be comparable to or slightly less than that of ADP. ahajournals.org The binding of this compound can also be influenced by other factors, such as guanine (B1146940) nucleotides, which can noncompetitively inhibit its binding to solubilized P2Y receptors and increase its dissociation rate, suggesting a complex regulatory mechanism involving G-proteins. nih.gov
| Receptor/System | Ligand | Binding Constant (Kd/Ki) | Bmax | Source |
| Solubilized P2Y-Purinergic Receptors (turkey erythrocyte) | [³⁵S]this compound | Kd = 12.9 nM | 4.5 pmol/mg protein | nih.gov |
| P2-Purinoceptors (rat brain synaptosomes) - High Affinity Site | [³⁵S]this compound | Ki = 0.021 nM | Not Reported | nih.gov |
| P2-Purinoceptors (rat brain synaptosomes) - High Affinity Site | [³H]-Ap4A displaced by this compound | Ki = 0.030 nM | Not Reported | nih.gov |
| P2-Purinoceptors (rat brain synaptosomes) - Low Affinity Site | [³H]-Ap4A displaced by this compound | Ki = 0.87 µM | Not Reported | nih.gov |
Interactions with Nucleotide-Binding Domains of Enzymes
This compound interacts with the nucleotide-binding domains (NBDs) of a wide range of enzymes, often mimicking the binding of endogenous ADP to induce or stabilize specific protein conformations.
In the case of the NAD⁺ riboswitch, a structured RNA element that binds metabolites to regulate gene expression, the ADP moiety of ligands makes crucial contributions to binding. nih.gov The phosphate (B84403) groups of ADP derivatives are strongly located in place through direct coordination with a metal ion and hydrogen bonding with the RNA backbone. nih.gov Similarly, for the histidine kinase CheA, a spin-labeled version of this compound was shown to bind to the nucleotide pocket with an inhibitory constant (Ki) of 29 ± 6 µM. researchgate.net Crystal structures revealed that the nucleotide moiety binds within the pocket, although the attached spin label appeared conformationally disordered. researchgate.net
Steered molecular dynamics simulations of the interaction between ADP and the NBD of yeast Hsp70 (Ssa1) have identified that hydrophobic contacts and hydrogen bonds are the primary forces governing the interaction. lnu.edu.cn The release of ADP from the binding pocket is a critical, rate-limiting step in the ATPase cycle of Hsp70 chaperones. lnu.edu.cn The use of stable analogs like this compound is instrumental in studying the ADP-bound state of such enzymes. For the chloroplast ATP synthase, this compound binding to the β polypeptide induces long-distance structural changes, and fluorescence enhancement studies calculated a dissociation constant for ADP of 0.7 µM. nih.gov
Structural Basis of Specificity Compared to Endogenous ADP
The primary structural difference between this compound and endogenous ADP is the replacement of a β-phosphate oxygen with a sulfur atom. This thiosubstitution is key to its utility, as the P-S bond is resistant to hydrolysis by cellular ATPases and nucleotidases. biolog.de This metabolic stability allows researchers to study the effects of a persistent ADP-bound state.
The interaction of the phosphate groups often involves coordination with divalent cations (like Mg²⁺) and direct hydrogen bonds with backbone amides and side-chain residues of the protein. nih.goviucr.org For example, in the NBD of Hsp72, the β-phosphate group of ADP is involved in a hydrogen-bond network that includes water molecules and key residues like Lys71 and Thr204. iucr.org The slightly larger atomic radius and different charge distribution of sulfur compared to oxygen in this compound can lead to minor adjustments in these interactions, which may explain the observed differences in binding affinity compared to ADP in some systems. guidetopharmacology.org
Allosteric Modulation and Conformational Coupling
This compound serves as a powerful probe for investigating how nucleotide binding allosterically regulates protein function by inducing changes in protein conformation.
Induction of Conformational Changes in Target Proteins as Probed by this compound
Binding of ADP or its analogs like this compound to an NBD can trigger significant conformational changes that propagate throughout the protein structure, modulating its activity. This allosteric coupling is fundamental to the function of many molecular machines.
For example, in molecular chaperones like Hsp90, nucleotide binding to the N-terminal domain dictates the conformational state of the entire dimer. acs.org Atomistic simulations have shown that while ATP binding "tenses" the complex, the ADP-bound state "relaxes" it, increasing global flexibility and favoring a transition to an open, "v-like" conformation. acs.org Similarly, in Hsp70, the chaperone cycles between an ATP-bound state (low substrate affinity) and an ADP-bound state (high substrate affinity), with the switch between states driving the binding and release of client proteins. acs.org ADP binding induces a domain-detached conformation. acs.org
In other systems, such as the bacterial partition protein ParA, ADP binding locks the protein into a specific dimer conformation and induces the folding of DNA-binding motifs, thereby activating its function as a transcriptional repressor. embopress.org For the chloroplast ATP synthase, the binding of ADP to a catalytic site on the β subunit induces long-range conformational changes detected at a cysteine residue 42 Å away. nih.gov Studies on a macrolide resistance protein from M. smegmatis also revealed that ADP binding induces a significant conformational change, shifting the protein from a "closed" to an "open" state, which is thought to unblock an antibiotic-binding pocket. frontiersin.org
| Protein | Effect of ADP/ADP, Beta S Binding | Consequence of Conformational Change | Source |
| Human Hsp90α | Increases global flexibility, "relaxes" the complex | Transition to an open "v-like" state | acs.org |
| Human Hsp70 | Induces closed-SBD, domain-detached conformation | High affinity for substrate protein | acs.org |
| Chloroplast ATP Synthase | Induces long-distance structural changes in the β polypeptide | Allosteric regulation of enzyme activity | nih.gov |
| M. smegmatis MSMEG_1954 | Induces shift from closed to open conformation | Unblocks the antibiotic binding pocket | frontiersin.org |
| P1 ParA | Locks in a specific dimer conformation, induces folding of basic motifs | Activation of DNA-binding and transcriptional autoregulation | embopress.org |
Förster Resonance Energy Transfer (FRET) spectroscopy is a powerful technique for studying the conformational dynamics of proteins in real-time. researchgate.net By labeling two different points on a protein or protein complex with a donor and an acceptor fluorophore, changes in the distance between these points can be measured as changes in FRET efficiency. mdpi.commdpi.com This "molecular ruler" is exquisitely sensitive to the conformational changes induced by ligand binding. mdpi.com
This compound and other nucleotide analogs are frequently used in FRET studies to trap proteins in specific conformational states. A notable example is the study of the Transporter Associated with Antigen Processing (TAP), an ABC transporter. nih.gov In these experiments, the two subunits of TAP (TAP1 and TAP2) were tagged with cyan and yellow fluorescent proteins (CFP and YFP) at their C-termini, near the NBDs. FRET measurements in permeabilized cells showed that the addition of ADP enhanced FRET efficiency, indicating that the NBDs were brought closer together. nih.gov However, neither ADP nor ATP alone induced a maximally closed NBD conformation. Maximal closure, and thus the highest FRET efficiency, was only achieved with the combination of a peptide substrate and a non-hydrolyzable ATP analog, revealing distinct steps in the transport cycle and highlighting the key role of substrate in inducing the transition state conformation. nih.gov Such studies demonstrate the utility of combining stable nucleotide analogs like this compound with biophysical techniques like FRET to dissect complex molecular mechanisms. nih.govnih.gov
Insights from Crystallographic and NMR Studies of this compound-Bound Complexes
Crystallographic and Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the structural basis of how this compound interacts with proteins, revealing key conformational states that are integral to their function.
X-ray crystallography of this compound-bound protein complexes provides high-resolution snapshots of the nucleotide in the active site. For instance, the crystal structure of an ancestral ADP-dependent kinase from Methanocaldococcus jannaschii (AncMsPFK) bound to fructose-6-phosphate (B1210287) and Mg-ADP, Beta S revealed the precise interactions stabilizing the substrates. nih.gov In this structure, the electronic density clearly defined the positions of both the sugar and the Mg-ADP, Beta S complex, providing the first structural view of this class of kinase with its phosphofructokinase substrate. nih.gov Similarly, the crystal structure of the histidine kinase CheA's nucleotide-binding domain reconstituted with a spin-labeled derivative of this compound (ADP-β-S-SL) showed clear density for the nucleotide, although the spin-label itself appeared conformationally disordered. researchgate.net
In the study of F1-ATPase, a multi-subunit enzyme responsible for ATP synthesis, crystallographic analysis of the enzyme inhibited by ADP and beryllium fluoride (B91410) (a transition-state analog) showed ADP bound to both the βDP and βTP subunits. embopress.org This structure, along with others, has helped to piece together the different conformational states of the catalytic subunits during the rotary mechanism of ATP hydrolysis and synthesis. embopress.orgpnas.org For dethiobiotin (B101835) synthetase, crystallographic studies of the enzyme complexed with ADP revealed the adenine (B156593) ring residing in a pocket formed between β-strands. rcsb.org
NMR spectroscopy offers complementary information about the dynamics of these interactions in solution. For example, NMR studies on the macrodomain of SARS-CoV-2 (Nsp3b) in its apo form and in complex with ADP-ribose (a molecule with an ADP core) provided near-complete backbone resonance assignments. scienceopen.com These data not only confirmed the binding pocket observed in crystal structures but also provided insights into the secondary structure and the rigid core of the domain in solution. scienceopen.comresearchgate.net Similarly, NMR has been used to study the interaction of ADP with alpha-synuclein, a protein implicated in Parkinson's disease, showing that the phosphate groups are the primary drivers of the interaction. rsc.org
Table 1: Selected Crystallographic and NMR Studies of this compound (or related ADP analog)-Bound Complexes
| Protein/Enzyme | Method | Key Insights | Reference(s) |
|---|---|---|---|
| Ancestral ADP-dependent kinase (AncMsPFK) | X-ray Crystallography | Revealed the active site structure with bound fructose-6-phosphate and Mg-ADP, Beta S, detailing substrate-stabilizing interactions. | nih.gov |
| Histidine Kinase CheA | X-ray Crystallography & ESR | The structure with ADP-β-S-SL confirmed nucleotide binding in the active site and suggested mobility of the attached spin label. | researchgate.net |
| F1-ATPase | X-ray Crystallography | Structures with ADP and transition state analogs like beryllium fluoride have defined multiple intermediate conformations in the catalytic cycle. | embopress.orgpnas.org |
| Dethiobiotin Synthetase | X-ray Crystallography | Showed the binding mode of ADP, with the adenine ring situated in a specific pocket between beta-strands. | rcsb.org |
| SARS-CoV-2 Macrodomain (Nsp3b) | NMR Spectroscopy | Provided backbone resonance assignments for the ADP-ribose bound form, detailing the binding site and solution structure. | scienceopen.comresearchgate.net |
| Alpha-synuclein | NMR Spectroscopy | Characterized the interaction with ADP, highlighting the crucial role of the phosphate groups in binding. | rsc.org |
Influence on Protein Dynamics and Flexibility
The binding of this compound can significantly alter the conformational dynamics and flexibility of a protein, often locking it into a specific state. These changes are central to the protein's function, such as signaling or catalysis.
In many kinases and ATPases, nucleotide binding induces a domain closure motion, bringing catalytic residues into the correct orientation for the chemical reaction. The use of non-hydrolyzable analogs like this compound allows researchers to trap and study these conformations. For example, studies on an ancestral ADP-dependent kinase suggest that it populates two main states, open and closed, during its catalytic cycle. nih.govresearchgate.net The binding of substrates, including the ADP analog, drives the transition to the closed, catalytically competent state.
NMR studies on the chaperone protein DnaK (an Hsp70 family member) have shown that the nucleotide-binding domain (NBD) adopts different conformations depending on whether ATP or ADP is bound. nih.gov These conformational changes are allosterically transmitted to the substrate-binding domain (SBD), modulating its affinity for client proteins. nih.gov All-atom molecular dynamics simulations on human Hsp70 have further detailed these changes, showing that loops surrounding the nucleotide-binding site exhibit different degrees of flexibility in the ADP-bound versus the ATP-bound state, which is critical for allosteric signal propagation. acs.org
In the case of human methylmalonyl-CoA mutase (MCM), a vitamin B12-dependent enzyme, ADP binding was found to induce a significant conformational change. pnas.org Crystallographic evidence revealed that ADP binding causes the substrate domain to transition from an open to a closed state, which protects the reactive cob(II)alamin cofactor from oxidation by preventing solvent access. pnas.org This demonstrates how an ADP analog can stabilize a specific, functional conformation that has implications for the enzyme's redox chemistry. pnas.org
Enzymatic Interactions and Kinetic Analysis
Role as a Non-Hydrolyzable or Slowly Hydrolyzable Substrate Analog
A primary application of this compound in enzymology is its function as a substrate analog that is resistant to hydrolysis. biolog.de While often termed "non-hydrolyzable," the rate of hydrolysis for such analogs is more accurately described as significantly slow, and this rate can vary between different enzymes. nih.gov The P-S bond in the beta-position is much more stable against nucleophilic attack than the corresponding P-O bond in ADP, which would be relevant in reactions where ADP is further phosphorylated to ATP.
In the context of ATP-dependent enzymes, ATP analogs with a thio-substitution at the gamma-phosphate (ATP-gamma-S) are more commonly used to mimic the pre-hydrolysis state. nih.govmdpi.com However, this compound is crucial for studying the effects of the ADP product itself, or for enzymes where ADP is a substrate, such as in the reverse reaction of some kinases or in the activity of ATP synthase. wikipedia.orgportlandpress.com For instance, isomers of ATP, Beta S were synthesized enzymatically from this compound to test their effects on nitrogenase, demonstrating that the A form was a more potent inhibitor. nih.gov
Probing Catalytic Mechanisms of ATPases and Kinases
This compound and its derivatives are invaluable for trapping and characterizing enzymatic intermediates that are fleeting and unstable with natural substrates. This has been particularly powerful in dissecting the complex catalytic cycles of ATPases and kinases.
The F1-ATPase provides a classic example. Its rotary catalytic mechanism involves three catalytic beta-subunits that cycle through different conformational states: open (empty), loose (binding ATP), and tight (catalyzing ATP hydrolysis). wikipedia.org The use of ADP in combination with transition state mimics like aluminofluoride (AlFx) or beryllofluoride (BeFx) has allowed the crystallization of F1-ATPase in states that resemble intermediates in the hydrolysis pathway. embopress.orgpnas.org One such structure captured a post-hydrolysis, pre-product release conformation, helping to define the order of substrate release. pnas.org Specifically, a structure with ADP bound in the βE-site, but without magnesium or phosphate, provided evidence that the nucleotide is the last product to be released. pnas.org
In protein kinases, the release of the product ADP is often rate-limiting. acs.org The structure of protein kinase A (PKA) bound to ADP revealed a conformation distinct from the previously known open, closed, or intermediate states. acs.orgrcsb.org This structure suggested a model for product release that involves the lifting of the glycine-rich loop and disengagement of the C-terminal tail, filling in a missing step in the understanding of the full catalytic cycle. acs.orgrcsb.org Similarly, the crystal structure of death-associated protein kinase (DAPK) in complex with ADP and Mg2+ was crucial for understanding product recognition and the conformational changes localized to the glycine-rich loop. iucr.org
This compound can act as either an inhibitor or, in some contexts, an activator of enzyme activity, and kinetic analysis of these effects provides quantitative insights into the enzyme's mechanism.
Inhibition Kinetics: In many enzyme systems, this compound acts as a competitive inhibitor, binding to the same site as the natural substrate (ADP or ATP) but preventing turnover. For example, in studies of ATP-sensitive K+ channels, this compound consistently caused inhibition, unlike ADP which could either inhibit or stimulate depending on conditions. nih.gov The inhibition by this compound was not affected by the presence of Mg2+, whereas the effects of ADP were Mg2+-dependent. nih.gov In competitive inhibition assays with the histidine kinase CheA, a spin-labeled derivative of this compound was shown to bind to the nucleotide pocket with a determinable inhibition constant (Ki) of 29 ± 6 µM. researchgate.net For 3-phosphoglycerate (B1209933) kinase, MgADP was found to be a stronger inhibitor than ADP, consistent with its tighter binding, and it acted as a competitive inhibitor with respect to both of its substrates in the forward reaction. portlandpress.com
Activation Kinetics: In some systems, ADP analogs can activate or potentiate activity. In insulin-secreting cells, this compound was found to stimulate and even enhance ADP-induced activation of ATP-inhibited K+ channels, indicating that its effect was not due to phosphorylation. nih.gov In the case of AMP-activated protein kinase (AMPK), a key energy sensor, ADP can act as an allosteric activator, although it is less potent than AMP. plos.orgportlandpress.com Kinetic studies have shown that while ADP can allosterically activate AMPK, the activating and inhibitory phases are close together, resulting in only a modest maximal activation before inhibition at the catalytic site takes over. portlandpress.com
Elucidating Intermediate States in Hydrolysis Cycles
Interaction with Ectonucleotidases and Nucleotide Metabolizing Enzymes
A defining characteristic of Adenosine (B11128) 5'-O-(2-thiodiphosphate) (this compound) is its pronounced resistance to enzymatic degradation by ectonucleotidases. ontosight.ai This stability is conferred by the substitution of a non-bridging oxygen atom with a sulfur atom at the β-phosphate position, creating a phosphorothioate (B77711) bond. ontosight.ai This modification significantly hinders the ability of various nucleotide-metabolizing enzymes to hydrolyze the molecule, a property that is fundamental to its utility as a stable agonist in research.
Ectonucleotidases are cell-surface enzymes that regulate the concentration of extracellular nucleotides like ATP and ADP, thereby modulating purinergic signaling. frontiersin.orgresearchgate.net The primary families involved in ADP metabolism are the Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) and the Ectonucleotide pyrophosphatase/phosphodiesterases (E-NPPs). researchgate.net
Interaction with E-NTPDases: The most prominent E-NTPDase, NTPDase1 (also known as CD39), is crucial for vascular homeostasis by sequentially hydrolyzing pro-thrombotic and pro-inflammatory ATP and ADP to AMP. researchgate.netfrontiersin.org this compound is highly resistant to hydrolysis by NTPDase1. ontosight.ai This resistance allows it to persist in the extracellular environment and continuously stimulate P2Y receptors. Research has demonstrated this effect in studies of thrombosis. In mouse models expressing high levels of the human ENTPDase-1 enzyme, which are normally resistant to thrombus formation, administration of the non-hydrolyzable this compound negated this protection, confirming that the antithrombotic effect of the enzyme is dependent on its ability to hydrolyze ADP. nih.gov
Interaction with E-NPPs: The E-NPP family, particularly NPP1 and NPP3, can also hydrolyze nucleotides such as ATP and ADP, cleaving the phosphodiester bond to release nucleoside 5'-monophosphates. benthamopen.comnih.gov Like NTPDases, their hydrolytic activity is significantly impeded by the phosphorothioate modification in this compound. The stability of similar nucleotide analogs against NPP-mediated hydrolysis has been a key aspect of their design, aiming to create compounds with prolonged biological activity. researchgate.net
Interaction with Adenylate Kinase (AK): Adenylate kinase is another key enzyme in nucleotide homeostasis, catalyzing the reversible transphosphorylation reaction: 2ADP ↔ ATP + AMP. nih.govmdpi.com Soluble forms of AK, particularly AK1, are present in the bloodstream and contribute to the interconversion of circulating adenine nucleotides. nih.gov The structural modification of this compound makes it a poor substrate for this phosphotransfer reaction, further contributing to its stability and persistence in the extracellular milieu compared to the rapidly interconverted endogenous ADP.
The tables below summarize research findings related to the enzymatic resistance of this compound and its functional implications.
| Enzyme/System | Analog Studied | Key Finding | Reference |
|---|---|---|---|
| Ectonucleotidases | This compound | Identified as a non-hydrolyzable congener of ADP, leading to its use as a stable purinergic agonist. | nih.gov |
| ENTPDase-1 (CD39) | This compound | Treatment with this compound negated the anti-thrombotic protection conferred by ENTPDase-1, demonstrating the analog's resistance to hydrolysis by this key enzyme. | nih.gov |
| Human e-NPP1 | 2-MeS-ADP vs. a stabilized analog | A stabilized analog of 2-MeS-ADP showed only 4% hydrolysis after 20 minutes, compared to 16% hydrolysis for 2-MeS-ADP, illustrating the principle of resistance. | researchgate.net |
| Human Blood Serum | ATP vs. a stabilized analog (Compound 2) | ATP was hydrolyzed with a half-life of 7.7 hours, whereas a stabilized analog was hydrolyzed much more slowly with a half-life of 12.7 hours. | researchgate.net |
| Biological System | Experimental Observation | Conclusion | Reference |
|---|---|---|---|
| C6 Glioma Cell Membranes | This compound was used to study purinergic receptor interactions because the C6 cell line exhibits very active ectonucleotidases that would otherwise degrade the natural agonist, ADP. | The resistance of this compound to hydrolysis allows for controlled study of receptor signaling without the confounding variable of rapid agonist degradation. | nih.gov |
| Whole Blood Aggregation | Stimulation with this compound resulted in comparable platelet activation in both wild-type and ENTPDase-1 transgenic mice, unlike stimulation with ADP, which was rapidly hydrolyzed in the transgenic model. | The non-hydrolyzable nature of this compound bypasses the regulatory effect of ENTPDase-1, leading to sustained platelet activation. | nih.gov |
| Carotid Artery Injury Model (in vivo) | In mice overexpressing ENTPDase-1 (which are resistant to thrombosis), treatment with this compound abolished this protective effect, leading to occlusive thrombus formation. | The hydrolysis of ADP by ectonucleotidases is a critical anti-thrombotic mechanism. The inability of these enzymes to degrade this compound restores a pro-thrombotic state. | nih.gov |
Elucidation of Biological Roles and Signal Transduction Pathways Using Adp, Beta S
Purinergic Signaling System Investigations
ADPβS preferentially activates the human P2Y1, P2Y12, and P2Y13 receptor subtypes. This specificity allows for targeted studies into the physiological and pathological roles mediated by these individual receptors and their complex interactions.
Activation and Desensitization Mechanisms of P2Y Receptors
The use of ADPβS has been fundamental in characterizing the distinct and synergistic functions of ADP-sensitive P2Y receptors, particularly in systems like human platelets and neuronal cells.
The P2Y1 receptor, coupled to Gαq proteins, is critical for initiating cellular responses to ADP. ahajournals.org Studies using ADPβS have elucidated its role in activating the phospholipase C (PLC) pathway. This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). The subsequent release of IP₃ triggers the mobilization of calcium from intracellular stores, a key event in processes like platelet shape change and aggregation. ahajournals.orge-ceth.org
In experimental models, ADPβS has been shown to be as potent as other P2Y₁ receptor agonists in inducing physiological responses, such as the contraction of human bladder smooth muscle. researchgate.net Furthermore, research in cotransfected HEK293T cells demonstrated that ADPβS at a concentration of 10 μM can induce a significant increase in IP₃ production, confirming its role as a potent P2Y1 agonist that directly initiates this signaling cascade. pnas.org
The P2Y12 receptor, which couples to the inhibitory Gαi protein, is a primary target for ADP and its analogs like ADPβS. ahajournals.orge-ceth.org Activation of P2Y12 by ADPβS initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This enzyme is responsible for converting ATP to cyclic AMP (cAMP). pnas.org By inhibiting adenylyl cyclase, P2Y12 activation leads to a decrease in intracellular cAMP levels, a signal that promotes and sustains platelet activation and aggregation. e-ceth.orgpnas.org
Beyond cAMP inhibition, the Gβγ subunits released upon Gαi activation can trigger other pathways, including the activation of phosphoinositide 3-kinase (PI3K). e-ceth.org Studies in various cell types, including primary cultured mouse and human bladder smooth muscle cells, have used ADPβS to trigger P2Y12-mediated effects, such as increased intracellular calcium signaling and muscle contraction. researchgate.net This demonstrates the utility of ADPβS in exploring the full spectrum of P2Y12-dependent signaling.
Table 1: Research Findings on ADPβS-Induced P2Y12 and P2Y13 Activation
| Receptor Target | Cell Type | Agonist Used | Observed Effect | Downstream Signaling Implication |
|---|---|---|---|---|
| P2Y12 & P2Y13 | Cultured Dorsal Horn Microglia | ADPβS | Increased mRNA expression and release of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). oaepublish.com | Activation of ROCK/P38MAPK and NF-κB pathways. oaepublish.com |
| P2Y12 | Primary Cultured Bladder Smooth Muscle Cells (Mouse & Human) | ADPβS | Induction of significant intracellular Ca2+ influx and muscle contraction. researchgate.net | Modulation of adenylyl cyclase-cAMP signaling affects downstream Ca2+ levels. researchgate.net |
The P2Y13 receptor, which shares significant sequence homology with P2Y12, is also a Gi-coupled receptor activated by ADP and its analogs. oaepublish.comnih.gov ADPβS has been instrumental in clarifying the specific roles of P2Y13. For instance, in cultured dorsal horn microglia, ADPβS was used to demonstrate that activation of both P2Y12 and P2Y13 receptors is involved in the production and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). oaepublish.com
These studies revealed that the effects of ADPβS were mediated through the ROCK/P38MAPK and NF-κB downstream signaling pathways. oaepublish.com The use of specific antagonists for P2Y12 and P2Y13 showed that each receptor contributed partially to the inflammatory response, highlighting a cooperative role in neuroinflammation. oaepublish.com P2Y13 activation is also implicated in diverse functions such as cholesterol metabolism and neuroprotection. nih.gov
The complete physiological response to ADP often requires the coordinated action of multiple P2Y receptors. ADPβS has been a key tool in uncovering this synergistic signaling and receptor cross-talk. For platelet activation, it is well-established that co-activation of both P2Y1 and P2Y12 receptors is essential for full aggregation. ahajournals.orgfrontiersin.org P2Y1 initiates the response (e.g., shape change via Gq), while P2Y12 sustains and amplifies it (e.g., aggregation via Gi). ahajournals.org
A fascinating example of cross-talk was revealed in studies using cells co-expressing the adenosine (B11128) A1 receptor (A1R) and the P2Y1 receptor. In this system, the P2Y1 agonist ADPβS was found to inhibit adenylyl cyclase, a function typically associated with Gi-coupled receptors, by acting through the A1R. pnas.org This suggests that the heteromeric association of A1R and P2Y1R creates a new functional receptor complex where the P2Y1 agonist ADPβS can trigger the A1R-Gαi pathway. pnas.org This finding illustrates how ADPβS can be used to uncover novel signaling paradigms arising from receptor interactions.
P2Y13 Receptor Activation and Downstream Effects
G-Protein Coupled Receptor (GPCR) Activation Cycles
The activation of a GPCR is a dynamic cycle initiated by agonist binding. While ADPβS is not used to visualize the cycle directly, it serves as the critical trigger that allows researchers to study the cycle's functional outputs. The binding of an agonist like ADPβS to a GPCR induces a conformational change in the receptor. oaepublish.comnih.gov This change allows the receptor to act as a Guanine (B1146940) Nucleotide Exchange Factor (GEF). nih.gov
The activated receptor promotes the release of Guanosine Diphosphate (B83284) (GDP) from the associated G-protein's α-subunit, allowing Guanosine Triphosphate (GTP) to bind in its place. oaepublish.comnih.gov This exchange activates the G-protein, causing the Gα-GTP subunit and the Gβγ dimer to dissociate from each other and from the receptor. e-ceth.orgnih.gov These dissociated subunits then interact with various downstream effectors to propagate the signal. For example, when ADPβS activates the Gq-coupled P2Y1 receptor, the Gαq subunit stimulates PLC; when it activates the Gi-coupled P2Y12 receptor, the Gαi subunit inhibits adenylyl cyclase. ahajournals.orgpnas.org The cycle terminates when the Gα subunit hydrolyzes GTP back to GDP, allowing it to re-associate with the Gβγ dimer and return to its inactive state. nih.gov By using ADPβS to initiate this cascade, researchers can measure the specific downstream consequences of activating different G-protein pathways.
Table 2: Compound Names Mentioned in this Article
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| ADP, Beta S / ADPβS | Adenosine 5'-diphosphate, β-thiol |
| ADP | Adenosine diphosphate |
| ATP | Adenosine triphosphate |
| cAMP | Cyclic adenosine monophosphate |
| DAG | Diacylglycerol |
| GDP | Guanosine diphosphate |
| GTP | Guanosine triphosphate |
| IP₃ | Inositol 1,4,5-trisphosphate |
| PIP2 | Phosphatidylinositol 4,5-bisphosphate |
| IL-1β | Interleukin-1β |
| IL-6 | Interleukin-6 |
| TNF-α | Tumor Necrosis Factor-α |
Coupling to Gq and Gi Proteins
This compound has been instrumental in clarifying the roles of different G proteins in platelet activation. Platelets possess two primary G protein-coupled ADP receptors: P2Y1, which couples to Gq, and P2Y12, which couples to Gi. nih.gov The activation of both Gq and Gi signaling pathways is essential for platelet aggregation. pnas.org
Studies have shown that ADP acts on both Gq-coupled P2Y1 and Gi-coupled P2Y12 and P2Y13 receptors in sensory neurons. nih.gov The integration of these opposing pathways is a key mechanism for modulating nociceptor sensitivity. nih.gov In platelets, the P2Y1 receptor is linked to phospholipase C activation and a subsequent rise in intracellular calcium, while the P2Y12 receptor is responsible for inhibiting adenylyl cyclase. pnas.orgthieme-connect.com This dual receptor system, with one coupled to Gq and the other to Gi, is a unique feature of ADP-mediated platelet activation. nih.gov
The use of specific antagonists has helped to differentiate the functions of these receptors. For instance, antagonists for the P2Y1 receptor inhibit ADP-induced platelet shape change and aggregation, while antagonists for the P2Y12 receptor also block aggregation. pnas.orgthieme-connect.com This indicates that both Gq and Gi pathways are necessary for a full platelet response to ADP. ahajournals.org
Regulation of Second Messenger Production (e.g., cAMP, Ca2+, IP3)
This compound plays a significant role in modulating the levels of key second messengers. The activation of Gq-coupled receptors, such as P2Y1, leads to the activation of phospholipase C (PLC). nih.govphysiology.org PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govphysiology.org IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. physiology.orgnih.gov This rise in intracellular Ca2+ is a critical signal for many cellular processes, including platelet shape change and granule secretion. ahajournals.orgnih.gov
Simultaneously, the activation of Gi-coupled receptors like P2Y12 by ADP leads to the inhibition of adenylyl cyclase. nih.govnih.gov This results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). nih.gov Since cAMP is an inhibitor of platelet activation, its reduction is a crucial step in allowing aggregation to proceed. nih.gov
Another important second messenger is cyclic ADP-ribose (cADPR), which mobilizes calcium from intracellular stores by acting on ryanodine (B192298) receptors. kegg.jpresearchgate.netgenome.jp While the direct effect of this compound on cADPR production is less characterized, the interplay between Ca2+ and cAMP signaling pathways is well-established. nih.gov
The table below summarizes the key second messengers affected by this compound-mediated receptor activation and their primary functions.
| Second Messenger | Regulating Enzyme/Channel | Primary Function in Relevant Pathways |
| Ca2+ | IP3 Receptors, Ryanodine Receptors | Platelet shape change, granule secretion, muscle contraction ahajournals.orgnih.govphysiology.org |
| cAMP | Adenylyl Cyclase | Inhibition of platelet activation nih.govnih.gov |
| IP3 | Phospholipase C | Mobilization of intracellular Ca2+ nih.govphysiology.org |
| cADPR | ADP-ribosyl cyclase | Mobilization of intracellular Ca2+ via ryanodine receptors kegg.jpresearchgate.net |
Ion Channel Modulation Research
Investigation of ATP-Sensitive Potassium (KATP) Channels and Nucleotide Regulation
ATP-sensitive potassium (KATP) channels are crucial in linking cellular metabolism to electrical activity in various tissues, most notably in pancreatic beta cells where they regulate insulin (B600854) secretion. oup.comwikipedia.orgnih.gov These channels are inhibited by ATP and activated by ADP under physiological conditions, with the ATP/ADP ratio being a key determinant of their activity. oup.comnih.gov
Research has shown that while ADP can activate KATP channels, this compound is unable to mimic this effect. nih.gov This suggests a specific structural requirement for the nucleotide's interaction with the channel or its regulatory subunit. In the presence of Mg2+, ADP stimulates ATP-inhibited channels. oup.com Studies using the potassium channel-opening drug diazoxide (B193173) have revealed that ADP can unmask the ability of cardiac KATP channels (composed of SUR2A/Kir6.2 subunits) to respond to this drug. pnas.org This highlights the complex allosteric regulation of KATP channels by adenine (B156593) nucleotides.
Cellular Process Insights in in Vitro and Model Systems
Mechanistic Studies of Platelet Activation and Aggregation Pathways
This compound has been a cornerstone in elucidating the mechanisms of platelet activation and aggregation. As a stable analog of ADP, it allows for sustained activation of P2Y receptors, facilitating detailed study of the downstream signaling cascades. researchgate.net
The process of platelet aggregation is initiated by a shape change and is dependent on the activation of both P2Y1 and P2Y12 receptors. nih.govnih.gov The P2Y1 receptor, coupled to Gq, is responsible for the initial shape change and a transient rise in intracellular calcium. nih.govahajournals.org The P2Y12 receptor, coupled to Gi, is essential for the full and sustained aggregation response by inhibiting adenylyl cyclase and lowering cAMP levels. nih.govahajournals.org
Studies have demonstrated that antagonists of either the P2Y1 or P2Y12 receptor can inhibit ADP-induced platelet aggregation, underscoring the necessity of both signaling pathways. pnas.orgashpublications.org this compound has been used to show that platelets can become refractory to further ADP stimulation due to the desensitization of the P2Y1 receptor, while the P2Y12 receptor remains functional. researchgate.net
The table below outlines the key molecular players in ADP-mediated platelet activation.
| Compound/Receptor | Role in Platelet Activation | Interacting G Protein |
| This compound | Agonist for P2Y receptors, resistant to degradation biolog.deresearchgate.net | Gq, Gi |
| P2Y1 Receptor | Initiates platelet shape change and calcium mobilization nih.govahajournals.org | Gq |
| P2Y12 Receptor | Sustains aggregation by inhibiting adenylyl cyclase nih.govahajournals.org | Gi |
| P2X1 Receptor | ATP-gated ion channel contributing to calcium influx researchgate.net | N/A |
Regulation of Smooth Muscle Contraction Mechanisms
This compound has been instrumental in clarifying the complex mechanisms that regulate smooth muscle contraction. Its use in experimental models has helped to identify specific receptor subtypes and intracellular pathways that respond to ADP.
In studies on vascular smooth muscle, this compound has been shown to influence the calcium sensitivity of myofilaments. Research using alpha-toxin permeabilized rabbit mesenteric artery indicated that the addition of 100 µM this compound could increase the Ca2+ sensitivity of the contractile apparatus. ahajournals.org This effect is thought to stem from an increase in the population of the actomyosin-ADP complex, suggesting that the inhibition of ADP release from this complex plays a key role in modulating the muscle's response to calcium. ahajournals.org
| Research Area | Model System | Key Findings with this compound | Implication |
| Ca2+ Sensitivity | Rabbit Mesenteric Artery | Increased the Ca2+ sensitivity of myofilaments. ahajournals.org | Suggests a role in modulating contraction by inhibiting ADP release from the actomyosin (B1167339) complex. ahajournals.org |
| Receptor Subtype | Human Urinary Bladder | Acted as a potent agonist for a contractile purinoceptor subtype different from P2X and P2Y. nih.gov | Helps in the classification of novel purinergic receptors involved in visceral smooth muscle function. nih.gov |
| Vasoconstriction | Human Blood Vessels | Related studies with ADP agonists show P2Y12 receptor activation stimulates vasoconstriction. science.gov | Implicates ADP receptors as direct regulators of vascular tone. |
Research on Endothelial Cell Responses and Signaling
The stability of this compound is particularly advantageous in studying endothelial cells, which possess surface enzymes (ATPDases/CD39) that rapidly hydrolyze ADP. researchgate.net By using this non-hydrolyzable analog, researchers can sustain the activation of endothelial P2Y receptors to elucidate their role in vascular health and disease.
Studies have demonstrated that this compound stimulates the proliferation of endothelial cells. In bovine choroidal endothelial cells (BCEC), this compound was shown to stimulate cell growth, with a greater fold increase compared to natural ADP. smolecule.com This mitogenic effect was found to be mediated through the P2Y1 purinergic receptor, as it could be blocked by a specific P2Y1 antagonist, and occurs independently of the VEGF pathway. smolecule.com
The signaling cascades initiated by ADP receptor activation have also been mapped using this compound and related compounds. In human umbilical vein endothelial cells (HUVECs), ADP stimulates migration by activating mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK)1/2, c-Jun N-terminal kinase (JNK), and p38 kinase, downstream of the P2Y1 receptor. nih.gov Similarly, research in bovine aortic endothelial cells (BAECs) showed that ADP promotes the phosphorylation of endothelial nitric-oxide synthase (eNOS), a key regulator of vascular tone. wikimedia.org This activation was linked to the P2Y1 receptor and required the expression of AMP-activated protein kinase (AMPK), revealing a complex signaling network. wikimedia.orgphysiology.org
| Endothelial Response | Cell Type | Signaling Pathway Investigated with ADP Analogs | Key Finding |
| Cell Proliferation | Bovine Choroidal EC | P2Y1 Receptor Pathway | This compound is a potent mitogen, acting via the P2Y1 receptor. smolecule.com |
| Cell Migration | Human Umbilical Vein EC | P2Y1 → MAPK (ERK1/2, JNK, p38) | ADP stimulates migration through P2Y1-mediated activation of MAPK pathways. nih.gov |
| eNOS Activation | Bovine Aortic EC | P2Y1 → Rac1 → eNOS Phosphorylation | ADP-dependent eNOS activation requires P2Y1 receptor and the expression of AMPK. wikimedia.orgphysiology.org |
Investigations into Cellular Bioenergetics and Metabolism Probes
This compound serves as a valuable probe for investigating cellular bioenergetics and metabolism, primarily because it can stimulate ADP-responsive pathways without being metabolized into ATP or adenosine. This allows for the isolation and study of receptor-mediated signaling events from the direct energetic contributions of ADP metabolism.
Its resistance to hydrolysis by ecto-ATPases makes it an ideal tool to study the metabolic consequences of sustained purinergic receptor activation on the cell surface. ahajournals.org For example, in pancreatic islets, which are central to metabolic regulation, this compound has been used to probe the role of P2Y receptors in hormone secretion. Studies have shown that this compound is significantly more potent than ATP in stimulating insulin secretion from rat pancreas, an effect mediated by P2Y receptors. nih.gov It also stimulates glucagon (B607659) release at high glucose concentrations, indicating its utility in dissecting the complex purinergic regulation of both alpha and beta cells in the islet. oup.com
Furthermore, this compound has been employed to study the function of nucleotide-sensitive ion channels that are critical for cellular metabolic sensing. In pancreatic beta cells, it was used to probe the nucleotide-binding sites of the ATP-dependent K+ (K-ATP) channel. ebi.ac.uk These studies help to understand how changes in the cellular ATP/ADP ratio, a key bioenergetic indicator, are translated into the electrical signals that control insulin release. medchemexpress.comresearchgate.net
Studies on ADP-Ribosylation Processes
While the primary substrate for ADP-ribosylation is β-Nicotinamide adenine dinucleotide (β-NAD+), research has shown that related nucleotides can modulate the enzymes involved in this process. ADP-ribosylation is a post-translational modification where ADP-ribose is transferred to proteins, regulating crucial cellular functions like DNA repair and transcription. researchgate.netresearchgate.net
Although not a direct substrate, this compound has been used as a tool to investigate the regulation of specific ADP-ribosyltransferases. A notable example comes from studies on the nitrogen-fixing bacterium Rhodospirillum rubrum. In this system, the enzyme dinitrogenase reductase ADP-ribosyltransferase (DRAT) regulates nitrogenase activity via ADP-ribosylation. Research demonstrated that this compound, along with ADP and 2'-deoxy-ADP, served as an activator of the DRAT-catalyzed ADP-ribosylation reaction. researchgate.net This finding indicates that this compound can bind to a regulatory site on the enzyme, influencing its catalytic activity. Such studies are crucial for understanding the allosteric regulation of ADP-ribosyltransferases and provide a specific application for this compound in this field of research.
Advanced Methodologies for Studying Adp, Beta S and Its Biological Targets
Biochemical and Biophysical Characterization Techniques
These techniques are fundamental for quantifying the affinity and functional effects of ADP, Beta S binding to its biological partners.
Enzyme kinetic assays are crucial for determining how this compound affects the catalytic activity of an enzyme. It can act as either a substrate for certain kinases or, more commonly, as an inhibitor that competes with the natural substrate, ATP or ADP.
Coupled-enzyme assays are frequently used to monitor kinase or ATPase activity by measuring the production of ADP in real-time. nih.gov In these systems, the ADP generated is used by a coupling enzyme, such as pyruvate (B1213749) kinase or the ADP-specific hexokinase from Thermococcus litoralis, to produce a detectable signal. nih.gov For example, a system using ADP-specific hexokinase and glucose-6-phosphate dehydrogenase couples ADP production to the reduction of NAD⁺ to NADH, which can be monitored by an increase in absorbance at 340 nm. nih.gov
When this compound is studied as an inhibitor, its effect on the reaction rate is measured at various concentrations. For instance, inhibition studies were performed on thymidylate kinase (TMK) from Streptococcus pneumoniae to understand its kinetic mechanism. portlandpress.com By analyzing the inhibition patterns, researchers can determine the type of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Kᵢ), which quantifies the inhibitor's potency. Such assays are often part of broader kinase inhibitor screening platforms, which may use luminescence-based detection methods like the ADP-Glo™ Kinase Assay that measures the amount of ADP produced after a kinase reaction. promega.combellbrooklabs.com
Radioligand binding assays are a highly sensitive method for characterizing the interaction between a ligand and its receptor. By using a radiolabeled version of a ligand, such as [³⁵S]this compound, researchers can directly measure binding to target receptors, like P2 purinoceptors. nih.gov These assays are instrumental in determining key binding parameters, including the dissociation constant (Kₔ), which indicates the affinity of the ligand for the receptor, and the maximum binding capacity (Bₘₐₓ), which reflects the total number of receptors in a sample. nih.gov
In a study on rat brain synaptic terminals, [³⁵S]this compound was used to identify and characterize P2 purinoceptor binding sites. nih.gov Scatchard analysis of the saturation binding data revealed a high-affinity binding site with a Kₔ value of 0.11 nM. nih.gov Competition studies, where a non-radiolabeled ligand competes with the radioligand for binding, are also performed to determine the inhibition constant (Kᵢ) of various unlabeled compounds. These experiments established a potency profile for different P2-purinoceptor agonists at these sites. nih.gov
While suitable radioligand binding methods have been developed for specific P2Y receptors like P2Y₁ and P2Y₁₂, creating these assays can be challenging. nih.govdoi.org Nevertheless, they provide an unambiguous way to determine the affinities of nucleotide agonists and antagonists under conditions that are not compromised by nucleotide metabolism. doi.org
| Parameter | Value | Receptor/System | Source |
| Kₔ | 0.11 ± 0.022 nM | P2 Purinoceptor (High Affinity Site) | nih.gov |
| Bₘₐₓ | 3.9 ± 2.1 fmol/mg protein | P2 Purinoceptor (High Affinity Site) | nih.gov |
| Kᵢ | 0.021 nM | P2 Purinoceptor (High Affinity Site) | nih.gov |
| Kᵢ | 0.018 µM | P2 Purinoceptor (Second Binding Site) | nih.gov |
Spectroscopic techniques monitor changes in the physical properties of molecules upon interaction, providing information on binding-induced conformational shifts.
Fluorescence Spectroscopy: This method is used to study ligand binding by monitoring changes in the fluorescence properties of either an intrinsic fluorophore (like tryptophan) in the protein or an extrinsic fluorescent probe attached to the protein. nih.gov Genetically encoded fluorescent biosensors have been developed to report on ADP concentrations in real-time. nih.govresearchgate.net For example, a biosensor derived from the bacterial actin homologue ParM, labeled with a coumarin (B35378) fluorophore (MDCC), shows a greater than 3.5-fold increase in fluorescence intensity upon binding ADP. nih.govresearchgate.net Such sensors allow for the kinetic measurement of ADP binding, with association rates being determined through stopped-flow fluorescence experiments. researchgate.net Another approach uses a self-assembled Ga(iii)-probe complex that acts as a fluorescence "turn-off" sensor for ADP and ATP. ccmu.edu.cn
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a standard method for examining the secondary structure of proteins. spectralysbiotech.com It can detect conformational changes that occur upon ligand binding. For instance, studies on F1-ATPase from pig heart mitochondria showed a significant increase in the α-helix content (from 35% to 42%) when the enzyme was incubated with effectors including ADP. nih.gov This change was interpreted as a conformational shift occurring after the occupation of both catalytic and regulatory nucleotide binding sites. nih.gov Difference CD spectra have also been employed to distinguish between different classes of ADP binding sites on the α and β subunits of F1-ATPase from a thermophilic bacterium. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides atomic-level information about molecular structure, dynamics, and interactions in solution. Chemical shift perturbation studies are widely used to map binding interfaces; residues in a protein that experience a change in their chemical environment upon ligand binding can be identified, as seen in studies of the nucleotide-binding domain (NBD) of the chaperone DnaK. nih.gov ³¹P NMR is particularly useful for studying phosphorus-containing molecules like ADP. A ³¹P NMR study of the complex between myosin subfragment 1 and Mg-ADP revealed a broad signal for the β-phosphate, indicating a tight interaction and an anisotropic electronic environment around the phosphorus nucleus. nih.gov Furthermore, advanced NMR techniques like relaxation dispersion can probe conformational exchange processes that occur on a microsecond-to-millisecond timescale, revealing how substrate binding modulates the dynamic landscape of a protein, as demonstrated for the mitochondrial ADP/ATP carrier. cas.cn
Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. jove.comspringernature.com In a single ITC experiment, it is possible to determine the binding affinity (Kₐ, or its inverse, the dissociation constant Kₔ), the binding stoichiometry (n), and the enthalpy of binding (ΔH). springernature.com From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.
ITC has been used to characterize the binding of ADP to a variety of proteins. In studies of the p97 ATPase, ITC data revealed that ADP binds to two types of sites with distinct affinities. nih.gov The data were fitted to a two-site binding model, yielding a high-affinity site with a Kₔ of 1.1 µM and a lower-affinity site with a Kₔ of 86 µM. nih.gov Similarly, ITC was used to confirm the binding of ADP to the yeast mitochondrial ADP/ATP carrier (yAAC3) and to study the binding of ATP and its analogs to a DNA aptamer. cas.cnresearchgate.net These thermodynamic data are critical for understanding the driving forces behind ligand recognition and binding.
| Protein | Ligand | Kₔ (µM) | ΔH (kcal/mol) | Stoichiometry (n) | Source |
| p97 (WT) | ADP | 1.1 ± 0.8 | - | 0.2 ± 0.05 | nih.gov |
| p97 (WT) | ADP | 86 ± 51 | - | 1 (fixed) | nih.gov |
| Thymidylate Kinase (S. pneumoniae) | ATP | 116 ± 3 | - | - | portlandpress.com |
| Thymidylate Kinase (S. pneumoniae) | dTMP | 53 ± 2 | - | - | portlandpress.com |
Spectroscopic Methods (e.g., Fluorescence, CD, NMR) for Ligand-Induced Changes
Structural Biology Techniques Applied to this compound Complexes
Structural biology provides a three-dimensional view of how this compound or its parent compound ADP fits into the binding pocket of a target protein, revealing the specific molecular interactions that govern binding and selectivity.
X-ray crystallography is the predominant technique for obtaining high-resolution, atomic-level structures of macromolecules and their complexes. nih.govcreative-biostructure.com The method involves crystallizing the protein in complex with the ligand of interest, exposing the crystal to an X-ray beam, and analyzing the resulting diffraction pattern to build an electron density map and, ultimately, an atomic model of the complex. creative-biostructure.com
The crystal structure of a protein bound to ADP reveals the precise orientation of the ligand in the active site and details the network of hydrogen bonds, electrostatic interactions, and hydrophobic contacts with surrounding amino acid residues. For example, the crystal structure of E. coli succinyl-CoA synthetase (SCS) in complex with ADP and Mg²⁺ was solved to a resolution of 3.3 Å. rcsb.org This structure showed the ADP-Mg²⁺ complex bound in the ATP-grasp fold of the β-subunit and allowed for a detailed description of the specific interactions between the nucleotide and the enzyme. rcsb.org Similarly, high-resolution structures (1.55 to 1.90 Å) of the catalytic subunit of cAMP-dependent protein kinase (PKAc) with the product ADP and a phosphorylated peptide have provided a detailed investigation of the active site after phosphoryl transfer. acs.org This structural information is invaluable for understanding the mechanism of enzyme catalysis and for structure-based drug design efforts. nih.govresearchgate.net
| Protein Complex | PDB ID | Resolution (Å) | R-Value (Work) | R-Value (Free) | Source |
| E. coli Succinyl-CoA Synthetase with ADP-Mg²⁺ | 1CQI | 3.30 | 0.191 | 0.247 | rcsb.org |
| PKAc with Mg₂ADP and pSP20 (Low Temp) | - | 1.55-1.90 | - | - | acs.org |
| PKAc with Mg₂ADP and pSP20 (Room Temp) | - | 2.20 | - | - | acs.org |
X-ray Crystallography of this compound-Protein Complexes
Synthesis and Derivatization of this compound for Research Tools
The chemical synthesis and derivatization of this compound and its analogs are crucial for generating specialized research tools to probe the structure and function of ADP-binding proteins. biolog.de These modifications can be designed to introduce labels for detection, to alter pharmacological properties, or to create probes for identifying and characterizing binding partners.
One common synthetic strategy involves the modification of the phosphate (B84403) chain. For instance, the thio-group in this compound provides a reactive handle for chemical modification. It can react with thiol-reactive reagents, such as maleimides or iodoacetamides, to attach various functional groups. This has been exploited to create spin-labeled versions of this compound, where a nitroxide spin label is attached to the beta-phosphate via a disulfide bond. researchgate.net These spin-labeled analogs are valuable tools for techniques like electron paramagnetic resonance (EPR) spectroscopy to study conformational changes and distances within proteins.
Another approach is the synthesis of analogs with modifications on the ribose or adenine (B156593) moiety. For example, conjugates of ADP have been synthesized where morpholino nucleosides are tethered to the β-phosphate via either a phosphoester or a phosphoramide (B1221513) bond. mdpi.com These synthetic strategies often involve multi-step chemical reactions, including protection of reactive groups, coupling reactions to form the pyrophosphate linkage, and subsequent deprotection.
The synthesis of isotopically labeled this compound is also important for certain biophysical techniques. For instance, the synthesis of Rp and Sp isomers of [alpha-18O]ADP has been achieved from the corresponding beta-cyanoethyl-ADP alpha S precursors. nih.gov This involves a desulfurization reaction with cyanogen (B1215507) bromide in H218O, which proceeds with an inversion of configuration at the phosphorus center. nih.gov
Furthermore, the development of synthetic routes to create a library of ADP analogs with diverse chemical modifications is an active area of research. acs.orgnih.govexplorationpub.com These analogs can be used to explore the structure-activity relationships of P2Y receptors and other ADP-binding proteins, leading to the identification of more potent and selective agonists or antagonists. cam.ac.uk The synthesis of methylenebisphosphonodithioate analogs of ADP, where the bridging oxygen of the pyrophosphate is replaced by a methylene (B1212753) group and other oxygens are replaced by sulfur, has been reported as a way to increase metabolic stability. acs.org
Table 4: Selected Synthetic Derivatives of ADP for Research Applications
| Derivative | Synthetic Strategy | Application | Reference |
| ADP-β-S-SL (Spin-labeled this compound) | Reaction of this compound with MTSSL (methanethiosulfonate spin label). | EPR spectroscopy to study protein-ligand interactions. | researchgate.net |
| ADP-morpholino nucleoside conjugates | Coupling of ADP with morpholino nucleosides via phosphoester or phosphoramide linkage. | Probing the active sites of enzymes like PARPs. | mdpi.com |
| [alpha-18O]ADP | Desulfurization of chiral beta-cyanoethyl-ADP alpha S in H218O. | Mechanistic studies of enzymatic P-O bond cleavage. | nih.gov |
| ADP-ribose analogs | Modification of the distal ribose and construction of the pyrophosphate bridge using phosphoramidite (B1245037) chemistry. | Development of inhibitors for viral macrodomains like SARS-CoV-2 Mac1. | acs.orgnih.gov |
| Adenosine (B11128) methylenebisphosphonodithioate analogs | Replacement of the pyrophosphate bridging oxygen with a methylene group and other oxygens with sulfur. | Increased metabolic stability for studying ectonucleotidases. | acs.org |
These synthetic efforts provide a diverse toolkit of chemical probes that are essential for advancing our understanding of the biological roles of ADP and for the development of new therapeutic agents targeting purinergic signaling pathways.
Development of Fluorescently Labeled Analogs
While direct fluorescently labeled analogs of this compound are not extensively documented in primary literature, the field has seen significant progress in the development of fluorescent biosensors for its parent molecule, ADP. These sensors are critical for real-time detection of ADP concentration changes, which is fundamental to understanding the signaling pathways where metabolically stable analogs like this compound are used as tools.
One innovative approach involves the engineering of a bacterial actin homologue, ParM, into a reagentless biosensor for ADP. nih.gov By introducing a single fluorophore, such as N-[2-(1-maleimidyl)ethyl]-7-diethylaminocoumarin-3-carboxamide (MDCC), at the periphery of the nucleotide-binding site, a significant increase in fluorescence intensity is observed upon ADP binding. nih.gov Researchers have engineered these ParM-based sensors to have a high affinity for ADP and, crucially, to discriminate against ATP, ensuring specific detection. nih.gov This is achieved through targeted mutations in the active site that reduce ATP affinity by over 400-fold. nih.gov Further modifications prevent the sensor from forming filaments, which minimizes its intrinsic ATPase activity. nih.gov
Another strategy to create ADP biosensors involves labeling ParM with two tetramethylrhodamine (B1193902) fluorophores. acs.org This design results in a sensor that exhibits a large, approximately 15-fold, increase in fluorescence upon binding to ADP. acs.org These fluorescent biosensors allow for the real-time monitoring of ATPase and kinase activity by directly measuring the production of ADP. nih.govacs.org Such tools are invaluable for studying the kinetics of enzymes that this compound might modulate.
The development of fluorescent probes is not limited to protein-based sensors. A chemosensor system using a naphthol-based ligand (L) that complexes with Gallium (Ga³⁺) has been designed to detect ADP and ATP. ccmu.edu.cn The L–Ga³⁺ complex exhibits strong fluorescence that is selectively "turned off" in the presence of ADP or ATP, enabling detection in biological systems, including living cells and zebrafish. ccmu.edu.cn
Table 1: Characteristics of Fluorescent Biosensors for ADP Detection
| Biosensor | Fluorophore | Principle of Detection | ADP Affinity (Kd) | Key Findings/Features | Reference |
|---|---|---|---|---|---|
| MDCC-ParM | N-[2-(1-maleimidyl)ethyl]-7-diethylaminocoumarin-3-carboxamide (MDCC) | >3.5-fold fluorescence increase upon ADP binding. | 0.46 µM | High selectivity for ADP over ATP (>400-fold); low intrinsic ATPase activity. Used for real-time kinetics of ATPases and kinases. | nih.gov |
| Tetramethylrhodamine-ParM | Tetramethylrhodamine | ~15-fold fluorescence increase upon ADP binding. | 30-100 µM | Offers a different affinity range compared to MDCC-ParM, expanding its utility for various experimental conditions. | acs.org |
| L-Ga³⁺ Complex | Naphthol-based Schiff base | Fluorescence "turn-off" upon binding ADP or ATP. | Not specified | Demonstrated utility for in vivo imaging of ADP/ATP in living cells and adult zebrafish. | ccmu.edu.cn |
Creation of Photoaffinity Probes
Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of biological macromolecules. stonybrookmedicine.edu This method employs a probe, typically an analog of the natural ligand, which contains a photoreactive group. stonybrookmedicine.edu Upon irradiation with UV light, this group becomes highly reactive and forms a stable, covalent bond with amino acid residues in close proximity within the binding pocket of the target protein. stonybrookmedicine.eduresearchgate.net This allows for the irreversible tagging and subsequent identification of the protein.
In the context of studying the biological targets of this compound, such as P2Y receptors, photoaffinity analogs of the closely related nucleotide ATP have been instrumental. One of the most widely used probes is 3'-O-(4-benzoyl)benzoyl ATP (BzATP). osti.govresearchgate.net BzATP acts as an agonist at P2Y purinergic receptors and, upon photolysis, covalently labels the receptor protein. osti.gov Studies using a ³²P-labeled version of BzATP on turkey erythrocyte membranes led to the successful labeling of a protein of approximately 53,000 Daltons (53 kDa). osti.gov This labeling was competitively inhibited by other ATP and ADP analogs with a potency order characteristic of a P2Y receptor, confirming the specificity of the interaction. osti.govresearchgate.net
Similarly, BzADP, the diphosphate (B83284) counterpart, has been used as a photoaffinity label for ATPases. nih.gov When used to study the F1-ATPase from the thermophilic bacterium PS3, BzADP was found to bind covalently to the β subunit of the enzyme upon photoactivation, leading to its inactivation. nih.gov This inactivation was preventable by the presence of excess ADP or ATP, demonstrating that the labeling occurred specifically at the nucleotide-binding site. nih.gov
Other photoaffinity probes have also been developed to explore purinergic signaling. For instance, 2-(p-azidophenyl)-ethylthioadenosine 5'-phosphate was reported to label a 43-kD protein proposed to be the ADP receptor responsible for inhibiting adenylate cyclase. ahajournals.org More recently, photoaffinity probes have been designed based on the structure of known inhibitors, such as olaparib (B1684210) for the PARP-1 enzyme, which is involved in ADP-ribosylation. researchgate.netnih.gov These probes incorporate a photoreactive diazirine group and a ligation handle for attaching reporter tags, enabling the detection and quantification of the target protein in living cells. researchgate.netnih.gov
Table 2: Photoaffinity Probes for Studying ADP/ATP Binding Proteins
| Photoaffinity Probe | Photoreactive Group | Target Protein/System | Key Findings | Reference |
|---|---|---|---|---|
| 3'-O-(4-benzoyl)benzoyl ATP (BzATP) | Benzophenone (B1666685) | P2Y-purinergic receptor | Covalently labeled a ~53 kDa protein in turkey erythrocyte membranes, identified as the P2Y receptor. | osti.govresearchgate.net |
| 3'-O-(4-benzoyl)benzoyl ADP (BzADP) | Benzophenone | TF1-ATPase (bacterial) | Specifically labeled the β subunit of the enzyme, leading to complete inactivation. | nih.gov |
| 2-(p-azidophenyl)-ethylthioadenosine 5'-phosphate | Azido | Proposed ADP receptor | Labeled a 43-kD protein associated with adenylate cyclase inhibition. | ahajournals.org |
| 8-azido-[α-³²P]ADP-Glc | Azido | ADP-Glc transporter (cereal amyloplasts) | Labeled an integral membrane protein of 38 kDa involved in ADP-glucose transport. | oup.com |
| Olaparib-based probes | Diazirine | PARP-1 | Enabled selective labeling and detection of PARP-1 in living cells, confirming target engagement. | researchgate.netnih.gov |
Theoretical Frameworks and Computational Modeling in Adp, Beta S Research
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method has been instrumental in understanding how ADP, Beta S interacts with its primary targets, the P2Y purinergic receptors.
Docking analyses have also been performed on other proteins that interact with ADP analogs. For example, in the context of alkaline D-peptidase (ADP), docking simulations have been used to understand how peptide ligands bind to specific subsites within the enzyme's active site. researchgate.net Although this specific study did not focus on this compound, it demonstrates the utility of docking in elucidating ligand-protein interactions.
| Receptor | Interacting Residues | Location in Receptor | Reference |
| Human P2Y12 | Y105, E188, R256, Y259, K280 | Transmembrane helices 3, 5, 6, and 7 | nih.gov |
This table summarizes key amino acid residues within the human P2Y12 receptor that have been identified through molecular docking studies to be important for agonist binding.
Molecular Dynamics Simulations for Conformational Transitions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes that proteins undergo upon ligand binding over time. These simulations are crucial for understanding the activation mechanisms of receptors and enzymes.
MD simulations have been used to study the conformational transitions in various proteins that bind ADP or its analogs. For instance, extensive unbiased MD simulations on GroEL subunits have shown that nucleotide binding induces a shift in conformational populations, leading to the "opening" of the subunit. plos.org These simulations revealed that the binding of ADP stabilizes the equatorial domain of the GroEL subunit. plos.org
In the context of P2Y receptors, MD simulations have highlighted the influence of receptor dynamics on the efficacy of ligands. researcher.life For the P2Y12 receptor, simulations have been used to assess the stability of antagonists in the binding pocket and analyze hydrogen-bond interactions. researcher.life Furthermore, MD simulations of the F1-ATPase β-subunit have shown that the removal of ADP can trigger significant conformational changes. nih.gov These simulations support the idea that the forces driving these transitions are internal to the subunit itself. nih.gov
Studies on adenylate kinase (AdK) have also utilized MD simulations to investigate the large-scale conformational transitions that occur during its catalytic cycle. acs.orgnih.gov These simulations have shown that repeated opening and closing cycles of the enzyme can increase the probability of successful substrate binding. acs.org
| Protein/System | Key Finding from MD Simulation | Reference |
| GroEL Subunit | Nucleotide (ADP) binding stabilizes the equatorial domain and induces an "opening" of the subunit. | plos.org |
| P2Y12 Receptor | Receptor dynamics influence the practical efficacy of ligands; simulations highlight stability profiles of antagonists. | researcher.life |
| F1-ATPase β-Subunit | Removal of ADP triggers large conformational changes, suggesting internal forces drive the transition. | nih.gov |
| Adenylate Kinase (AdK) | Repeated conformational transitions between open and closed states enhance the probability of correct substrate binding. | acs.org |
This table provides examples of how molecular dynamics simulations have been used to understand the conformational dynamics of proteins that interact with ADP and its analogs.
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Reaction Mechanisms
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying chemical reactions in biological systems. In this approach, the reactive part of the system (e.g., the ligand and the active site residues) is treated with quantum mechanics, providing high accuracy, while the rest of the protein and solvent are treated with molecular mechanics, making the calculation computationally feasible.
QM/MM simulations have been extensively used to study the mechanism of ATP hydrolysis, a process for which ADP is a product. nih.govnih.govrsc.orgnih.gov These studies have provided detailed insights into the reaction pathways, including the roles of specific amino acid residues and metal ions in catalysis. nih.govrsc.org For example, QM/MM studies on F1-ATPase have elucidated the proton relay mechanism during ATP hydrolysis and have shown how the reaction energetics change between different catalytic sites. nih.gov
In the context of adenylate kinase, QM/MM simulations have been used to investigate the phosphoryl-transfer reaction, modeling the conversion of two ADP molecules into ATP and AMP. elifesciences.org These calculations help to resolve controversies about the nature of the transition state in enzyme-catalyzed phosphoryl-transfer reactions. elifesciences.org Similarly, QM/MM methods have been applied to study the chemical step of shikimate kinase, which converts ATP and shikimic acid to ADP and shikimate-3-phosphate. mdpi.com
While direct QM/MM studies on this compound are less common, the principles and methodologies developed for studying ATP hydrolysis and phosphoryl transfer are directly applicable to understanding the stability and reactivity of this analog in enzymatic environments. The replacement of an oxygen atom with sulfur in the β-phosphate position is known to alter the electronic properties and susceptibility to hydrolysis, a phenomenon that can be precisely modeled using QM/MM approaches.
| Enzyme | Reaction Studied | Key Mechanistic Insight from QM/MM | Reference |
| F1-ATPase | ATP Hydrolysis | Elucidation of a multicenter proton relay mechanism and differing reaction energetics in various catalytic sites. | nih.gov |
| Adenylate Kinase | Phosphoryl-Transfer | Provided a detailed picture of the transition state for the conversion of ADP-ADP to ATP-AMP. | elifesciences.org |
| Shikimate Kinase | Phosphoryl-Transfer | Revealed a reaction mechanism with features of both associative and concerted pathways. | mdpi.com |
| ABC Transporter | ATP Hydrolysis | Showed a stepwise mechanism involving a conserved glutamate (B1630785) as a catalytic base. | nih.gov |
This table summarizes key findings from QM/MM simulations of enzymatic reactions where ADP is a product, demonstrating the power of this method to elucidate reaction mechanisms.
Kinetic Modeling of Receptor-Effector Pathways
Kinetic modeling is a mathematical approach used to simulate the dynamics of biochemical pathways, providing a quantitative understanding of how the concentrations of different molecular species change over time. This modeling is crucial for understanding the complex signaling cascades initiated by the binding of agonists like this compound to their receptors.
Kinetic models have been developed to describe various aspects of purinergic signaling. For instance, in the context of platelet aggregation, kinetic models have been used to understand the reactions involved in agonist-induced platelet activation. ijbbb.org The aggregation process itself, which can be initiated by ADP, has been described using mathematical models based on mass action kinetics. mdpi.com
In pancreatic β-cells, kinetic models of central carbon metabolism have been developed to understand how changes in the ATP/ADP ratio, influenced by glucose metabolism, lead to insulin (B600854) secretion. nih.gov Studies have shown that this compound can potentiate glucose-induced insulin secretion, and kinetic modeling helps to dissect the underlying metabolic and signaling pathways. diabetesjournals.org The effect of this compound is dependent on glucose metabolism and is thought to involve a rise in intracellular calcium, without a direct inhibitory effect on KATP channels. diabetesjournals.org
Furthermore, kinetic modeling has been applied to understand the complex interplay between different receptor types and their downstream signaling pathways. For example, models have been developed to describe the PI3K/Akt pathway in microglia, which can be activated by ADP binding to P2Y12 receptors. herts.ac.uk These models help to simulate the dynamics of intracellular calcium and the phosphorylation of key signaling proteins. The development of such models is essential for predicting how cells will respond to stimuli like this compound under different conditions.
Future Directions and Emerging Research Avenues for Adp, Beta S
Exploration of Novel Target Interactions
While the primary targets of ADP, Beta S are understood to be the P2Y family of G protein-coupled receptors, particularly P2Y1, P2Y12, and P2Y13, emerging evidence suggests its interaction profile may be broader and more complex. ontosight.aimedchemexpress.com Future research is aimed at identifying and characterizing these non-canonical targets, which could reveal new biological functions and therapeutic opportunities.
One area of exploration is the formation of heteromeric receptor complexes. researchgate.net Research has shown that P2Y receptors can form assemblies with other G protein-coupled receptors, leading to complex and non-canonical pharmacological responses. researchgate.net For instance, studies on cells co-transfected with the adenosine (B11128) A1 receptor (A1R) and the P2Y1 receptor (P2Y1R) demonstrated that this compound could inhibit ligand binding to the A1R, an effect not seen in cells expressing A1R alone. researchgate.net This suggests a direct allosteric interaction within an A1R-P2Y1R heteromer, where binding of the P2Y1R-specific agonist alters the properties of the A1R binding pocket. researchgate.net
Beyond receptor heteromers, studies have pointed to entirely different classes of interacting proteins. In rat liver cells, this compound was found to activate glycogen (B147801) phosphorylase through a mechanism independent of cyclic AMP and with a minimal increase in inositol (B14025) 1,4,5-trisphosphate (IP3), differing from the effects of ATP. nih.gov Using a radiolabeled version, adenosine 5'-[β-[35S]thio]diphosphate, researchers identified specific binding sites on liver plasma membranes that may not be conventional P2Y receptors, suggesting different transduction mechanisms are at play. nih.gov Other potential novel interactors that warrant further investigation include proteins involved in cellular trafficking and protein degradation, such as ADP-Ribosylation Factor 4 (ARF4) and Valosin-Containing Protein (VCP), which have been identified as interactors with related nucleotide-binding proteins. nih.gov
| Potential Novel Target/Complex | Observed Effect or Interaction | Implication for Future Research | Reference |
|---|---|---|---|
| A1R-P2Y1R Heteromer | This compound inhibits ligand binding to the A1 receptor in co-expressing cells. | Investigating crosstalk between purinergic and adenosinergic signaling at the receptor level. | researchgate.net |
| Rat Liver Purinoceptors | Activates glycogen phosphorylase via a distinct signaling pathway compared to ATP. | Characterizing unique metabolic regulatory receptors for ADP analogs. | nih.gov |
| PII Signaling Protein (Cyanobacteria) | ADP binding modulates the interaction of PII with its receptor PipX, affecting gene expression. | Exploring the role of ADP analogs in prokaryotic signal transduction and metabolic regulation. | nih.gov |
| ADP-Ribosylation Factor 4 (ARF4) / Valosin-Containing Protein (VCP) | Identified as interactors for the structurally related Sodium Iodide Symporter, suggesting potential for interaction with nucleotide-binding proteins. | Exploring roles in protein trafficking and quality control pathways. | nih.gov |
Development of Advanced this compound-Derived Chemical Probes
The inherent chemical properties of this compound, particularly the phosphorothioate (B77711) group, make it an excellent scaffold for the development of advanced chemical probes. biolog.de The sulfur atom can be used as a handle for "tagging" the molecule with various reporter groups, such as fluorophores, biotin, or photo-crosslinkers, without abolishing its biological activity. biolog.denih.gov These advanced probes are critical for visualizing receptor trafficking, identifying binding partners, and quantifying enzyme activity.
Future development in this area will likely focus on creating multi-functional probes. For example, a probe could incorporate:
A bioorthogonal handle: An alkyne or azide (B81097) group for "click chemistry" conjugation to a reporter molecule after the probe has bound to its target in a complex biological system. nih.gov This allows for a two-step labeling process that minimizes steric hindrance from a bulky reporter group during the initial binding event. biorxiv.org
A photo-activatable crosslinker: Groups like benzophenone (B1666685) or diazirine can be incorporated to form a covalent bond with the target protein upon UV irradiation. nih.gov This permanently links the probe to its interactor, enabling more stringent purification and identification via mass spectrometry.
A spin label: A nitroxide label can be attached to create probes like ADP-β-S-SL, which can be studied using electron spin resonance (ESR) to analyze the conformational changes and mobility of the probe when bound to its target, as demonstrated with the histidine kinase CheA. researchgate.net
These sophisticated chemical tools will move research beyond simply identifying whether a protein binds this compound, to understanding the dynamics of that interaction in real-time within a living cell. nih.govbiorxiv.org
| Probe Modification Type | Description | Research Application | Reference |
|---|---|---|---|
| Thio-Reactive Labeling | Direct attachment of reporter groups (e.g., fluorophores) to the sulfur atom. | Basic receptor localization and binding studies. | biolog.de |
| Photoaffinity Labeling | Incorporation of a photo-activatable group (e.g., benzophenone) to covalently link to the target protein upon UV exposure. | Irreversible capture of binding partners for identification. | nih.gov |
| Bioorthogonal "Click" Chemistry Handle | Attachment of a small, inert functional group (e.g., alkyne) that can be specifically reacted with a reporter molecule later. | Live-cell imaging and proteomic profiling with minimal initial perturbation. | nih.govbiorxiv.org |
| Spin Labeling (e.g., Nitroxide) | Attachment of a paramagnetic group for analysis by Electron Spin Resonance (ESR). | Studying the conformational dynamics and environment of the binding pocket. | researchgate.net |
Integration with Systems Biology Approaches for Network-Level Understanding
Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. baderzone.orgethz.ch this compound is poised to become a key tool in this field for dissecting purinergic signaling networks. Because of its stability, it can be used to apply a sustained, specific stimulus to a cell or organism, allowing researchers to observe the downstream cascade of events across the proteome, transcriptome, and metabolome. ontosight.ai
The future application of this compound in systems biology will involve integrating multi-omics datasets. A typical workflow might involve:
Perturbation: Treating cells or tissues with this compound to activate its target receptors.
Data Acquisition: Using high-throughput methods to collect data on global changes in gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolite concentrations (metabolomics).
Network Construction: Employing computational tools to build interaction networks based on the collected data and existing biological databases. mdpi.com
Analysis: Identifying key nodes, pathways, and modules that are significantly affected by the this compound-induced perturbation. nih.gov
This approach can uncover unexpected connections between purinergic signaling and other cellular processes, such as metabolism, immune response, or programmed cell death. nih.govscirp.org For instance, by stimulating microglial cells with this compound and analyzing the resulting network-level changes, researchers can gain a more holistic understanding of how P2Y12 receptor activation orchestrates the complex processes of neuroinflammation. medchemexpress.comexplorationpub.com
Application in High-Throughput Screening for Mechanistic Modulators
High-throughput screening (HTS) is a cornerstone of drug discovery, enabling the rapid testing of thousands of compounds. nih.gov this compound has significant potential in the design of novel HTS assays. Its stability makes it a more reliable reagent than the easily degradable ADP. ontosight.ai
Future HTS applications could include:
Competitive Binding Assays: Using a labeled version of this compound to screen for compounds that displace it from its target receptor (orthosteric or allosteric modulators).
Functional Assays: Employing this compound to activate a signaling pathway and then screening for compounds that inhibit or enhance downstream events (e.g., calcium mobilization or changes in cyclic AMP).
Enzyme Activity Assays: In kinase inhibitor screening, ATPβS (a related compound) is used as a substrate, producing this compound. researchgate.net The detection of the stable this compound product can be used to quantify kinase activity, providing a robust and continuous assay format for screening inhibitors. nih.govresearchgate.net
These HTS campaigns are not just for finding inhibitors. By screening for positive modulators or compounds that alter the signaling bias of a receptor activated by this compound, researchers can identify novel therapeutic agents with more refined mechanisms of action. Phenotypic screens, where the effect on a whole-cell process like platelet aggregation is measured, can also benefit from the use of this compound as a consistent and potent stimulus. researchgate.netnih.gov
| HTS Strategy | Role of this compound | Objective | Reference |
|---|---|---|---|
| Competitive Binding Assay | As a stable, labeled ligand. | To identify compounds that bind to the target receptor (agonists, antagonists, allosteric modulators). | nih.gov |
| Functional Pathway Assay | As a stable agonist to activate a specific signaling pathway. | To find modulators of downstream signaling events. | medchemexpress.com |
| Enzyme-Coupled Assay | As the stable product of a kinase reaction using ATPβS as a substrate. | To screen for kinase inhibitors by measuring the rate of this compound production. | nih.govresearchgate.net |
| Phenotypic Screen | As a reliable stimulus to induce a cellular phenotype (e.g., platelet aggregation, cell migration). | To identify compounds that modify a complex biological response. | researchgate.netnih.gov |
Elucidating Physiological Roles Beyond Established Purinergic Signaling Paradigms
The classical roles of ADP-mediated signaling involve acute physiological responses like hemostasis and neurotransmission. researchgate.net However, there is a growing appreciation for the role of extracellular nucleotides as Damage-Associated Molecular Patterns (DAMPs), which signal cellular stress or injury and are deeply involved in inflammation and immunity. physiology.org ATP and its breakdown product ADP are key players in this process, and the stability of this compound makes it an excellent tool for dissecting these non-canonical roles. ontosight.aiphysiology.org
Future research will likely use this compound to explore its function in:
Immune Modulation: Investigating how sustained P2Y receptor activation on immune cells like microglia, macrophages, and lymphocytes affects inflammatory responses. explorationpub.com For example, this compound has been shown to augment inflammasome activation in microglia via the P2Y12 receptor, a pathway with implications for neurodegenerative diseases. medchemexpress.com
Metabolic Regulation: Moving beyond the liver, researchers can explore how chronic purinergic signaling influences metabolic homeostasis in other tissues, such as adipose tissue or skeletal muscle, particularly in the context of metabolic diseases like diabetes. mdpi.comnih.gov
Chronic Disease and Tissue Remodeling: Extracellular nucleotides and their receptors are implicated in long-term processes like fibrosis and tissue remodeling. Using this compound in chronic disease models could help elucidate how sustained purinergic signaling contributes to these pathologies.
This research frontier represents a shift from viewing purinergic signaling as a collection of independent pathways to seeing it as an integrated network that is fundamental to how organisms respond to injury, infection, and chronic stress. physiology.orgnih.gov The exploration of these non-canonical pathways promises to reveal new dimensions of the physiological and pathophysiological importance of ADP signaling.
Q & A
Q. How should researchers address temporal validity threats in longitudinal this compound studies?
- Methodological Answer :
- Time-series decomposition : Isolate seasonal or trend-based variations in reward functions.
- Robustness checks : Test policies across multiple time horizons (e.g., Tmax adjustments) and update basis functions dynamically .
- Meta-analysis : Aggregate results from heterogeneous studies to identify generalizable patterns .
Data Management & Reporting
- Metadata Requirements : Follow DDI standards for ADP submissions, including data collection instruments, missing data protocols, and weighting procedures .
- Visualization : Use APA-compliant tables to compare algorithm performance (e.g., reward metrics across epsilon values) and flowcharts to illustrate simulation workflows .
- Reproducibility : Publish code, simulation logs, and basis function libraries in open repositories (e.g., GitHub) with version control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
